5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one
Description
5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a thienopyrimidine core
Properties
IUPAC Name |
5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-8-10(3)22-15-12(8)14(21)17-13(18-15)9(2)20(4)7-11-5-6-16-19-11/h5-6,9H,7H2,1-4H3,(H,16,19)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLZIZJWDSDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C(C)N(C)CC3=CC=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the formation of the thienopyrimidine core, followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one: Similar in structure but may have different substituents on the thienopyrimidine or pyrazole rings.
Thienopyrimidines: A class of compounds with a similar core structure but varying functional groups.
Pyrazolyl derivatives: Compounds featuring the pyrazole moiety with different substituents.
Uniqueness
The uniqueness of 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and the resulting biological activity. This compound’s distinct structure allows it to interact with molecular targets in a unique manner, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
